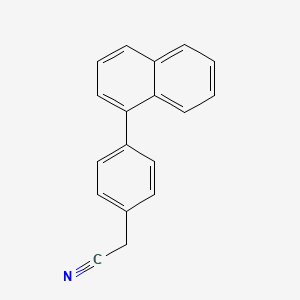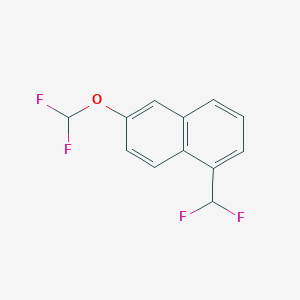
4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one is a fluorinated organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of quinoxaline derivatives with trifluoroacetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. A common synthetic route is as follows:
Starting Material: Quinoxaline derivative.
Reagent: Trifluoroacetic anhydride.
Solvent: Anhydrous dichloromethane or acetonitrile.
Catalyst: Lewis acid such as aluminum chloride.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours.
Workup: The reaction mixture is quenched with water, and the product is extracted with an organic solvent, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the trifluoroacetyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 4-(2,2,2-Trifluoroethanol)-3,4-dihydroquinoxalin-2(1H)-one.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2,2,2-trifluoroacetyl)-L-tyrosinate: Another fluorinated compound with similar trifluoroacetyl functionality.
Trifluoroacetic anhydride: A reagent used in the synthesis of various trifluoroacetyl compounds.
Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate: A compound with a similar trifluoroacetyl group but different core structure.
Uniqueness
4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its quinoxaline core structure combined with the trifluoroacetyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The presence of the trifluoroacetyl group enhances its stability, lipophilicity, and potential bioactivity compared to non-fluorinated analogs.
Propriétés
Formule moléculaire |
C10H7F3N2O2 |
|---|---|
Poids moléculaire |
244.17 g/mol |
Nom IUPAC |
4-(2,2,2-trifluoroacetyl)-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)9(17)15-5-8(16)14-6-3-1-2-4-7(6)15/h1-4H,5H2,(H,14,16) |
Clé InChI |
KVVNNFDBTHDKJY-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=CC=CC=C2N1C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)
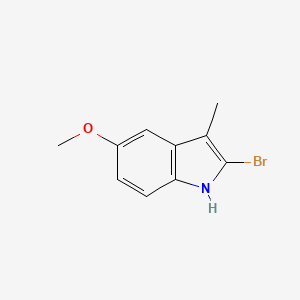
![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)
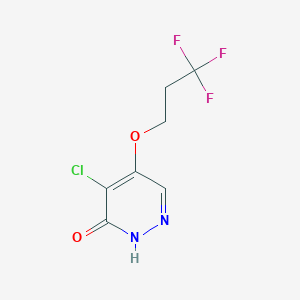

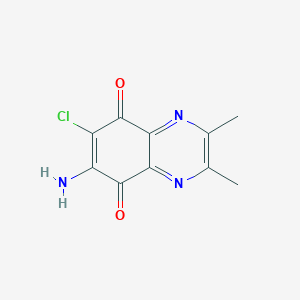
![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)
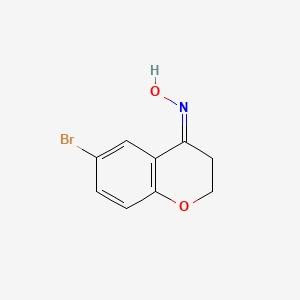

![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)

